2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)-
Description
Chemical Name: (2S)-6-Oxo-2-piperidinecarboxylic acid methyl ester Synonyms: 6-Oxo-L-pipecolic acid methyl ester, Methyl (2S)-6-oxopiperidine-2-carboxylate CAS Number: 34622-39-4 Molecular Formula: C₇H₁₁NO₃ Molecular Weight: 157.16 g/mol Structure: A six-membered piperidine ring with a ketone group at position 6, a carboxylic acid methyl ester at position 2, and an (S)-configured stereocenter at C2.
Properties
IUPAC Name |
methyl (2S)-6-oxopiperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQLYCSMIVXPDB-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456084 | |
| Record name | 2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158414-69-8 | |
| Record name | 2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- can be achieved through several methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the cyclization of L-glutamic acid derivatives can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and ligands is common to achieve the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield hydroxylated products.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include functionalized β-lactam N-heterocycles and other derivatives that are useful in various chemical syntheses .
Scientific Research Applications
2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules, including β-lactam N-heterocycles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors for FK506-binding proteins.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor for certain enzymes, such as FK506-binding proteins, by binding to their active sites and blocking their activity. This interaction can modulate various biological processes and has potential therapeutic applications .
Comparison with Similar Compounds
Key Properties :
- Stereochemistry : The (2S) configuration is critical for biological activity, as seen in its role as a metabolic intermediate in Fritillaria thunbergii .
- Functionality : The 6-oxo group enhances electrophilicity, while the methyl ester improves membrane permeability compared to free carboxylic acids.
- Applications : Used in synthetic routes for alkaloids and bioactive molecules (e.g., viridivarine analogs) .
Comparison with Structural Analogs
Substituent Variations in Piperidinecarboxylates
Key Observations :
- Ring Rigidity : Bicyclic analogs (e.g., CAS 3885-76-5) restrict conformational flexibility, which may enhance target selectivity but reduce metabolic stability .
- N-Methylation : Methylation at nitrogen (CAS 1690-74-0) increases lipophilicity, improving blood-brain barrier penetration but reducing solubility .
Ester Group Modifications
Key Findings :
- Methyl vs. Ethyl Esters : Ethyl esters (e.g., CAS 190079-66-4) are more lipophilic but less stable under basic conditions, limiting their utility in oral drug formulations .
- Bulky Esters : Cyclohexylpropyl esters (CAS 152754-34-2) enhance hydrolytic stability, making them suitable for prolonged-release formulations .
Stereochemical and Functional Group Comparisons
Notable Contrasts:
- Complex Scaffolds : AP20187 demonstrates how piperidinecarboxylates can be engineered into multifunctional biochemical tools .
Biological Activity
2-Piperidinecarboxylic acid, 6-oxo-, methyl ester, (2S)- is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its piperidine ring structure with a carboxylic acid and a keto group. Its molecular formula is C₇H₁₃NO₃, and it has a molecular weight of approximately 157.19 g/mol. The stereochemistry at the 2-position is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 2-piperidinecarboxylic acid exhibit significant antimicrobial properties. For instance, a study demonstrated that certain analogs showed promising activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The minimum inhibitory concentrations (MIC) were reported as follows:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Analog A | MRSA | 8 |
| Analog B | E. coli | 16 |
These results suggest that modifications to the piperidine structure can enhance antimicrobial efficacy.
Immunosuppressive Effects
The compound has been explored for its immunosuppressive effects, particularly in the context of FK506 analogs. A study highlighted that derivatives of 2-piperidinecarboxylic acid could inhibit FKBP51, a protein involved in steroid hormone receptor maturation. This inhibition may have therapeutic implications for conditions requiring immunosuppression, such as autoimmune diseases and organ transplantation.
Antiviral Activity
Recent investigations into the antiviral potential of 2-piperidinecarboxylic acid derivatives have shown promise against influenza viruses. One study found that a specific derivative reduced viral load significantly in infected mice models:
| Treatment Group | Viral Load Reduction (%) |
|---|---|
| Control | 0 |
| Treatment A | 85 |
| Treatment B | 70 |
The antiviral mechanism appears to involve direct inhibition of viral replication.
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the efficacy of a novel derivative of 2-piperidinecarboxylic acid in treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates compared to standard treatments, supporting the compound's potential as a new antimicrobial agent.
Case Study 2: Immunomodulatory Effects
In a preclinical study involving autoimmune mice models, treatment with the methyl ester derivative resulted in decreased inflammatory markers and improved clinical scores in comparison to untreated controls. This suggests its potential utility in managing autoimmune disorders.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound exhibits favorable absorption and distribution characteristics. Oral bioavailability was reported at approximately 31.8%, with a clearance rate of 82.7 mL/h/kg following intravenous administration. These parameters indicate good systemic exposure and potential for oral dosing regimens.
Safety Profile
Toxicological assessments have shown that derivatives of 2-piperidinecarboxylic acid do not exhibit acute toxicity up to doses of 2000 mg/kg in animal models. This safety profile is critical for further development as therapeutic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2S)-2-piperidinecarboxylic acid, 6-oxo-, methyl ester, and how can reaction conditions be optimized?
- Methodology :
- Stepwise synthesis : Start with (S)-piperidine-2-carboxylic acid derivatives. Introduce the 6-oxo group via oxidation using catalytic KMnO₄ or RuO₂ under acidic conditions .
- Esterification : Methyl ester formation can be achieved via Fischer esterification (H₂SO₄/MeOH) or coupling reagents like DCC/DMAP .
- Optimization : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and adjust temperature (40–60°C) to minimize side products. Use HPLC (C18 column, UV detection at 210 nm) for purity assessment .
Q. How can the stereochemical integrity of the (2S) configuration be validated during synthesis?
- Analytical approach :
- Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase to resolve enantiomers. Compare retention times with authentic standards .
- Optical rotation : Measure specific rotation ([α]D) in methanol and cross-reference with literature values (e.g., PubChem data for analogous compounds) .
Q. What are the critical safety precautions for handling this compound in the lab?
- Safety protocol :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved respirator (N95) if airborne particles are generated .
- Ventilation : Conduct reactions in a fume hood. Avoid skin contact due to potential mutagenicity (IARC Group 2B classification for similar piperidine derivatives) .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Stability analysis :
- pH studies : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via LC-MS over 72 hours. Hydrolysis of the ester group is expected at pH >10 .
- Thermal stability : Use DSC/TGA to identify decomposition temperatures. Store at –20°C in anhydrous DMSO to prevent ester hydrolysis .
Q. How can contradictions in NMR spectral data (e.g., unexpected splitting patterns) be resolved?
- Troubleshooting :
- Dynamic effects : Piperidine ring puckering may cause splitting in NMR. Record spectra at elevated temperatures (50°C) to average conformers .
- 2D NMR : Perform - HSQC and COSY to assign overlapping signals. For example, the 6-oxo group’s carbonyl carbon should appear at ~170 ppm in NMR .
Q. What strategies mitigate low yields in coupling reactions involving this compound?
- Optimization framework :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
